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Compound of Interest

Compound Name: Ribocil B

Cat. No.: B560550 Get Quote

Dieses Handbuch dient als Ressource für Forscher, Wissenschaftler und Fachleute in der

Arzneimittelentwicklung, die auf Resistenzmechanismen gegen Ribociclib (einen CDK4/6-

Inhibitor) stoßen. Es bietet Anleitungen zur Fehlerbehebung, häufig gestellte Fragen (FAQs),

detaillierte Versuchsprotokolle und Visualisierungen von Signalwegen, um bei der

Untersuchung und Überwindung von Resistenzen zu helfen.

Häufig gestellte Fragen (FAQs) und Fehlerbehebung
F1: Meine mit Ribociclib behandelten Brustkrebs-Zelllinien zeigen nach anfänglichem

Ansprechen wieder Proliferation. Was sind die wahrscheinlichsten Resistenzmechanismen?

A1: Erworbene Resistenz gegen Ribociclib ist ein häufiges Phänomen. Die wahrscheinlichsten

Mechanismen lassen sich in zwei Hauptkategorien einteilen:

Veränderungen der Zellzyklusmaschinerie: Dies sind die direktesten Wege, um die durch

Ribociclib induzierte G1-Arretierung zu umgehen. Suchen Sie nach:

Verlust des Retinoblastom-Proteins (RB1): RB1 ist das primäre Ziel des Cyclin D-CDK4/6-

Komplexes. Sein Verlust macht die Zelle unabhängig von der CDK4/6-Aktivität für den

G1/S-Übergang.[1][2][3][4][5] Dies ist einer der am häufigsten beobachteten

Resistenzmechanismen.[1][3]

Amplifikation von Cyclin E1 (CCNE1): Eine Überexpression von Cyclin E1 führt zur

Aktivierung von CDK2, das RB1 unabhängig von CDK4/6 phosphorylieren und den
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Zellzyklus vorantreiben kann.[1][3][4][6]

Amplifikation oder Überexpression von CDK6: Erhöhte CDK6-Spiegel können die

hemmende Wirkung von Ribociclib überwinden.[2][4][6]

Aktivierung von Bypass-Signalwegen: Zellen können alternative Signalwege hochregulieren,

um das Überleben und die Proliferation zu fördern:

PI3K/AKT/mTOR-Weg: Mutationen im PIK3CA-Gen oder der Verlust des

Tumorsuppressors PTEN können diesen Weg aktivieren, was die Cyclin-D1-Expression

fördert und die Abhängigkeit von der Östrogenrezeptor (ER)-Signalgebung verringert.[1][2]

[7][8]

RAS/MEK/ERK-Weg: Eine Aktivierung dieses Weges kann ebenfalls die Zellproliferation

unabhängig von der CDK4/6-Hemmung vorantreiben.[2][9]

FGFR-Signalisierung: Eine Amplifikation oder Überexpression des Fibroblasten-

Wachstumsfaktor-Rezeptors (FGFR), insbesondere FGFR1, wurde mit einer Resistenz

gegen Ribociclib in Verbindung gebracht.[1][2][10]

F2: Wie kann ich in meinen resistenten Zelllinien auf einen RB1-Verlust testen?

A2: Um einen RB1-Verlust zu bestätigen, wird ein mehrstufiger Ansatz empfohlen:

Western Blot: Analysieren Sie die Proteinexpression von RB1. Vergleichen Sie die RB1-

Spiegel in Ihren resistenten Klonen mit denen der parentalen, sensitiven Zelllinie. Ein

signifikanter Rückgang oder das Fehlen des Proteins deutet auf einen Verlust hin. Führen

Sie auch eine Analyse der phosphorylierten Form von RB1 (p-RB1) durch, um die

funktionelle Inaktivierung zu beurteilen.

Quantitative PCR (qPCR): Messen Sie die RB1-mRNA-Spiegel. Dies kann helfen zu

unterscheiden, ob der Verlust auf transkriptioneller Ebene (z. B. durch epigenetisches

Silencing) oder auf post-transkriptioneller Ebene erfolgt.

Genomsequenzierung: Führen Sie eine Sequenzierung des RB1-Gens durch, um nach

inaktivierenden Mutationen (z. B. Frameshift- oder Nonsense-Mutationen) zu suchen, die zu

einem nicht-funktionalen Protein führen könnten.[3][11]
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F3: Ich beobachte in meinen resistenten Zellen keine Veränderungen bei RB1 oder CCNE1.

Welche anderen, weniger verbreiteten Mechanismen sollte ich untersuchen?

A3: Wenn die üblichen Verdächtigen ausgeschlossen sind, sollten Sie die folgenden

Mechanismen in Betracht ziehen:

Verlust von FAT1: Der Verlust des Tumorsuppressors FAT1 kann über die Aktivierung des

Hippo-Signalwegs zu einer erhöhten CDK6-Expression führen.[3][10][12][13][14]

Überexpression von c-Myc: Eine erhöhte Expression des Transkriptionsfaktors c-Myc wurde

mit einer Resistenz gegen CDK4/6-Inhibitoren in Verbindung gebracht.[1][15]

Aktivierung der Androgenrezeptor (AR)-Signalisierung: In ER-positiven Zellen kann ein

Wechsel von der ER- zur AR-abhängigen Signalisierung die Proliferation fördern und die

Wirksamkeit von Ribociclib verringern.[15]

Hochregulierung von PDK1: Die 3-Phosphoinositid-abhängige Proteinkinase 1 (PDK1)

wurde als wichtiger Modulator der Empfindlichkeit gegenüber Ribociclib identifiziert.[3][10]

[16]

F4: Meine Experimente deuten auf eine Aktivierung des PI3K/AKT-Signalwegs als

Resistenzmechanismus hin. Wie kann ich dies therapeutisch angehen?

A4: Die Aktivierung des PI3K/AKT-Signalwegs ist ein häufiger Resistenzmechanismus.[1][2][7]

[8] Wenn Sie dies durch Western Blotting (Erhöhung von p-AKT, p-mTOR) oder Sequenzierung

(PIK3CA-Mutationen) bestätigt haben, sollten Sie eine Kombinationstherapie in Betracht

ziehen. Die duale Hemmung von CDK4/6 und dem PI3K-Signalweg hat sich als

vielversprechend erwiesen, um die Resistenz zu überwinden.[1][6] Wirkstoffe wie Alpelisib, ein

PI3K-Inhibitor, können in Kombination mit Ribociclib in Ihren präklinischen Modellen getestet

werden.[6]

Quantitative Daten zu Resistenzmechanismen
Die Prävalenz von Resistenzmechanismen kann je nach Tumortyp und Behandlungshistorie

variieren. Die folgende Tabelle fasst die Häufigkeiten wichtiger genomischer Veränderungen

zusammen, die in klinischen Studien bei Patientinnen mit fortgeschrittenem HR+/HER2-

Brustkrebs, die mit CDK4/6-Inhibitoren behandelt wurden, beobachtet wurden.
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Genomische Veränderung
Prävalenz bei Progression
(ca.)

Klinische Studie(n) /
Referenz

RB1-Verlust/Mutation 4.7% - 5%
PALOMA-3, MONALEESA[3]

[5][11]

CCNE1-Amplifikation
Variabel, aber mit schlechterer

Prognose assoziiert
NeoPalAna, PALOMA-3[1]

FGFR1-Amplifikation Assoziiert mit kürzerem PFS MONALEESA-2[1][2]

FAT1-Funktionsverlustmutation
~6% bei metastasiertem

Brustkrebs
Genomische Analyse[14]

MYC-Amplifikation/Mutation 5% (Abemaciclib + ET) MONARCH-3[1]

Detaillierte Versuchsprotokolle
Protokoll 1: Western Blot zur Analyse der Proteinexpression (RB1, p-RB1, Cyclin E1, CDK6)

Zelllyse:

Ernten Sie sensitive und resistente Zellen durch Trypsinisierung und waschen Sie sie mit

eiskaltem PBS.

Lysieren Sie das Zellpellet in RIPA-Puffer, ergänzt mit Protease- und Phosphatase-

Inhibitoren.

Inkubieren Sie 30 Minuten lang auf Eis und zentrifugieren Sie dann bei 14.000 x g für 15

Minuten bei 4°C.

Sammeln Sie den Überstand (Proteinextrakt).

Proteinkonzentrationsbestimmung:

Bestimmen Sie die Proteinkonzentration mit einem BCA- oder Bradford-Assay.

Probenvorbereitung und SDS-PAGE:
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Mischen Sie 20-30 µg Protein mit Laemmli-Probenpuffer und erhitzen Sie es 5 Minuten

lang bei 95°C.

Laden Sie die Proben auf ein 4-12%iges Bis-Tris-Polyacrylamidgel.

Führen Sie die Elektrophorese durch, bis der Farbstoff den Boden des Gels erreicht.

Proteintransfer:

Übertragen Sie die Proteine auf eine PVDF- oder Nitrozellulosemembran.

Immunoblotting:

Blockieren Sie die Membran 1 Stunde lang bei Raumtemperatur in 5%iger fettfreier

Trockenmilch oder BSA in TBST.

Inkubieren Sie die Membran über Nacht bei 4°C mit primären Antikörpern (z. B. Anti-RB1,

Anti-p-RB1 (Ser807/811), Anti-Cyclin E1, Anti-CDK6) in der empfohlenen Verdünnung.

Waschen Sie die Membran 3x für 10 Minuten in TBST.

Inkubieren Sie 1 Stunde lang bei Raumtemperatur mit einem HRP-konjugierten

sekundären Antikörper.

Waschen Sie die Membran erneut 3x für 10 Minuten in TBST.

Detektion:

Visualisieren Sie die Proteinbanden mit einem Chemilumineszenz-Substrat (ECL) und

einem Bildgebungssystem. Normalisieren Sie die Ergebnisse auf ein Loading Control wie

β-Actin oder GAPDH.

Protokoll 2: Zellviabilitätsassay (MTS) zur Bestimmung der IC50

Zellaussaat:

Säen Sie Zellen (sensitive und resistente) in 96-Well-Platten mit einer Dichte von 3.000-

5.000 Zellen/Well aus. Lassen Sie die Zellen über Nacht anhaften.
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Wirkstoffbehandlung:

Bereiten Sie eine serielle Verdünnung von Ribociclib in Zellkulturmedium vor.

Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL Medium mit den

entsprechenden Ribociclib-Konzentrationen (und einer Vehikelkontrolle) hinzu.

Inkubation:

Inkubieren Sie die Platten für 72-96 Stunden bei 37°C und 5% CO2.

MTS-Reagenz-Zugabe:

Fügen Sie 20 µL MTS-Reagenz (z. B. CellTiter 96® AQueous One Solution) zu jedem

Well hinzu.

Inkubieren Sie 1-3 Stunden bei 37°C, bis sich eine Farbreaktion entwickelt.

Messung:

Messen Sie die Absorption bei 490 nm mit einem Plattenlesegerät.

Datenanalyse:

Normalisieren Sie die Absorptionswerte auf die Vehikelkontrolle.

Erstellen Sie eine Dosis-Wirkungs-Kurve und berechnen Sie den IC50-Wert (die

Konzentration, bei der 50% des Zellwachstums gehemmt werden) mit einer geeigneten

Software (z. B. GraphPad Prism).

Visualisierungen von Signalwegen und
Arbeitsabläufen
Diagramm 1: Kanonischer CDK4/6-RB-Signalweg und Ribociclib-Wirkung
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Abbildung 1: Ribociclib hemmt CDK4/6 und verhindert die RB1-Phosphorylierung.
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Diagramm 2: Bypass-Mechanismus durch Cyclin E-CDK2-Aktivierung
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Click to download full resolution via product page

Abbildung 2: CCNE1-Amplifikation umgeht die Ribociclib-Blockade.

Diagramm 3: Bypass-Mechanismus durch PI3K/AKT/mTOR-Aktivierung
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Abbildung 3: PI3K-Weg-Aktivierung fördert Proliferation trotz CDK4/6-Hemmung.
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Diagramm 4: Allgemeiner Arbeitsablauf zur Untersuchung von Ribociclib-Resistenz
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Abbildung 4: Experimenteller Arbeitsablauf zur Identifizierung von Resistenzmechanismen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Fehlerbehebung & Optimierung

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b560550?utm_src=pdf-body-img
https://www.benchchem.com/product/b560550?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response
in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC
[pmc.ncbi.nlm.nih.gov]

2. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC
[pmc.ncbi.nlm.nih.gov]

3. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for
Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

4. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review -
PMC [pmc.ncbi.nlm.nih.gov]

5. aacrjournals.org [aacrjournals.org]

6. targetedonc.com [targetedonc.com]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. Effect of bypass kinase pathways on acquired CDK4/6 inhibitor resistance. - ASCO
[asco.org]

10. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib,
Palbociclib, and Ribociclib [frontiersin.org]

11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

12. Loss of the FAT1 Tumor Suppressor Promotes Resistance to CDK4/6 Inhibitors via the
Hippo Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Loss of the FAT1 tumor suppressor promotes resistance to CDK4/6 inhibitors via the
Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. mdpi.com [mdpi.com]

16. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming
strategies - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technisches Support-Center: Mechanismen der
Ribociclib-Resistenz]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560550#ribocil-b-resistenzmechanismen]

Disclaimer & Data Validity:

Fehlerbehebung & Optimierung

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10000620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10000620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10000620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9448295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9448295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6664013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6664013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6767051/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6767051/
https://aacrjournals.org/mcr/article/21/6/497/726505/Significance-of-RB-Loss-in-Unlocking-Phenotypic
https://www.targetedonc.com/view/breaking-down-cdk46-resistance-in-er-her2-breast-cancer
https://www.researchgate.net/publication/363111930_CDK46_inhibitor_resistance_mechanisms_and_treatment_strategies_Review
https://www.researchgate.net/figure/Acquired-resistance-to-palbociclib-confers-resistance-to-ribociclib-and-abemaciclib-and_fig1_343666515
https://www.asco.org/abstracts-presentations/ABSTRACT207489
https://www.asco.org/abstracts-presentations/ABSTRACT207489
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1212986/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1212986/full
https://ohiostate.elsevierpure.com/en/publications/polyclonal-rb1-mutations-and-acquired-resistance-to-cdk-46-inhibi/
https://pubmed.ncbi.nlm.nih.gov/30537512/
https://pubmed.ncbi.nlm.nih.gov/30537512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6294301/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6294301/
https://www.researchgate.net/publication/329755206_Loss_of_the_FAT1_Tumor_Suppressor_Promotes_Resistance_to_CDK46_Inhibitors_via_the_Hippo_Pathway
https://www.mdpi.com/2072-6694/15/19/4835
https://pmc.ncbi.nlm.nih.gov/articles/PMC8027849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8027849/
https://www.benchchem.com/product/b560550#ribocil-b-resistenzmechanismen
https://www.benchchem.com/product/b560550#ribocil-b-resistenzmechanismen
https://www.benchchem.com/product/b560550#ribocil-b-resistenzmechanismen
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Fehlerbehebung & Optimierung

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560550?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

